Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate is an organic compound with the molecular formula C7H6Cl2N2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate typically involves the reaction of 5,6-dichloropyridazine with methyl chloroacetate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
5,6-dichloropyridazine+methyl chloroacetatebase, refluxMethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
- Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate
Uniqueness
Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1346698-23-4 |
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Molecular Formula |
C7H6Cl2N2O3 |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
methyl 2-(5,6-dichloropyridazin-4-yl)oxyacetate |
InChI |
InChI=1S/C7H6Cl2N2O3/c1-13-5(12)3-14-4-2-10-11-7(9)6(4)8/h2H,3H2,1H3 |
InChI Key |
BHBTWENTIWOUOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
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